molecular formula C12H12O2 B13601673 1-(Chroman-3-yl)prop-2-en-1-one

1-(Chroman-3-yl)prop-2-en-1-one

Cat. No.: B13601673
M. Wt: 188.22 g/mol
InChI Key: OMFKTRFQLUGNAR-UHFFFAOYSA-N
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Description

1-(Chroman-3-yl)prop-2-en-1-one: is an organic compound that belongs to the class of chroman derivatives Chroman derivatives are known for their diverse biological activities and are often used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chroman-3-yl)prop-2-en-1-one can be synthesized through various synthetic routes. One common method involves the condensation of chroman-3-carbaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions in ethanol, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .

Chemical Reactions Analysis

Types of Reactions: 1-(Chroman-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Chroman-3-yl)prop-2-en-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Chroman-3-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of the chroman ring and the prop-2-en-1-one moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

1-(3,4-dihydro-2H-chromen-3-yl)prop-2-en-1-one

InChI

InChI=1S/C12H12O2/c1-2-11(13)10-7-9-5-3-4-6-12(9)14-8-10/h2-6,10H,1,7-8H2

InChI Key

OMFKTRFQLUGNAR-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1CC2=CC=CC=C2OC1

Origin of Product

United States

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